molecular formula C16H21N3O B5235900 N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine

N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine

Cat. No. B5235900
M. Wt: 271.36 g/mol
InChI Key: BWTRVKBHZCSGQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine, also known as BZP-OXADIAZOLE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE is not fully understood. However, studies have shown that N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition leads to a reduction in inflammation and can be used to treat inflammatory diseases.
Biochemical and Physiological Effects:
N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE has been shown to have various biochemical and physiological effects. Studies have shown that N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE can reduce inflammation, inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and reduce oxidative stress. These effects make N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE a potential therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE in lab experiments is its anti-inflammatory properties. This makes it a potential therapeutic agent for the treatment of various diseases. However, one of the limitations of using N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE in lab experiments is its potential toxicity. Studies have shown that N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE can be toxic at high doses.

Future Directions

There are several future directions for the research on N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE. One area of interest is the development of N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE derivatives that have improved efficacy and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE. Understanding the mechanism of action can help in the development of more effective therapeutic agents. Additionally, the potential use of N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE in the treatment of other diseases such as cancer and neurodegenerative diseases can be explored.
Conclusion:
In conclusion, N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE have been discussed in this paper. Further research is needed to fully understand the potential of N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-(cyclopropylmethyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-(cyclopropylmethyl)-1,2,4-oxadiazole-5-carbonyl chloride. The second step involves the reaction of N-benzylethanamine with 3-(cyclopropylmethyl)-1,2,4-oxadiazole-5-carbonyl chloride to form N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE.

Scientific Research Applications

N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE has been the subject of scientific research due to its potential applications in various fields. One of the areas of interest is its potential use as a therapeutic agent for the treatment of various diseases. Studies have shown that N-benzyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamineLE has anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-2-19(11-14-6-4-3-5-7-14)12-16-17-15(18-20-16)10-13-8-9-13/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTRVKBHZCSGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=NC(=NO2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.